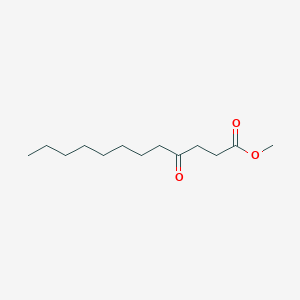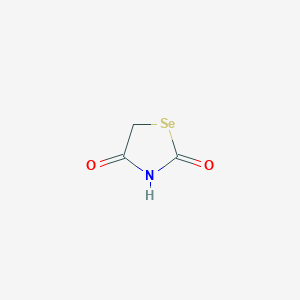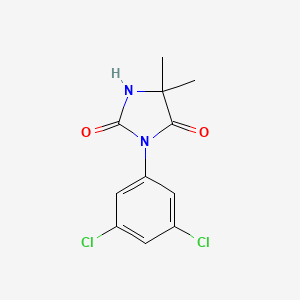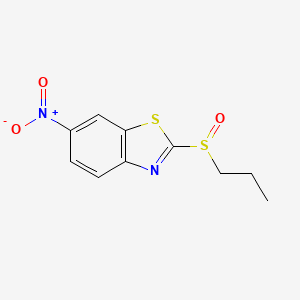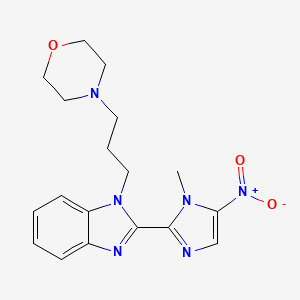
2-(1-Methyl-5-nitroimidazol-2-yl)-1-(3-morpholinopropyl)benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methyl-5-nitroimidazol-2-yl)-1-(3-morpholinopropyl)benzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-5-nitroimidazol-2-yl)-1-(3-morpholinopropyl)benzimidazole typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the nitroimidazole and morpholinopropyl groups. Common reagents used in these reactions include nitroimidazole derivatives, alkylating agents, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methyl-5-nitroimidazol-2-yl)-1-(3-morpholinopropyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and various solvents and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the benzimidazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1-Methyl-5-nitroimidazol-2-yl)-1-(3-morpholinopropyl)benzimidazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Methyl-5-nitroimidazol-2-yl)benzimidazole
- 1-(3-Morpholinopropyl)benzimidazole
- 5-Nitroimidazole derivatives
Uniqueness
2-(1-Methyl-5-nitroimidazol-2-yl)-1-(3-morpholinopropyl)benzimidazole is unique due to the combination of its structural features, which may confer specific biological activities not seen in other similar compounds. The presence of both the nitroimidazole and morpholinopropyl groups could enhance its potency and selectivity for certain targets.
Eigenschaften
CAS-Nummer |
32063-49-3 |
|---|---|
Molekularformel |
C18H22N6O3 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
4-[3-[2-(1-methyl-5-nitroimidazol-2-yl)benzimidazol-1-yl]propyl]morpholine |
InChI |
InChI=1S/C18H22N6O3/c1-21-16(24(25)26)13-19-17(21)18-20-14-5-2-3-6-15(14)23(18)8-4-7-22-9-11-27-12-10-22/h2-3,5-6,13H,4,7-12H2,1H3 |
InChI-Schlüssel |
KCSALABEXYXQRB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CN=C1C2=NC3=CC=CC=C3N2CCCN4CCOCC4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




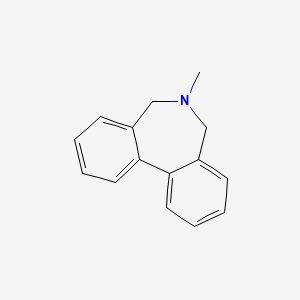
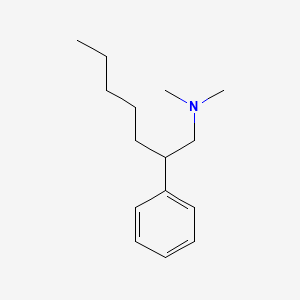
![14,16-dioxo-15-oxa-9,10-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,8,11-pentaene-11,12-dicarboxylic acid](/img/structure/B14679206.png)
![1,5-Dihydrospiro[2,4-benzodithiepine-3,1'-cyclohexane]](/img/structure/B14679213.png)


